1-(Difluoromethyl)-1-ethynylcyclopropane
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Overview
Description
1-(Difluoromethyl)-1-ethynylcyclopropane is an organofluorine compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a cyclopropane ring. Organofluorine compounds are known for their unique chemical properties, which include high thermal and chemical stability, as well as significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-1-ethynylcyclopropane typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of cyclopropylacetylene with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1-ethynylcyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or organometallic reagents (Grignard reagents)
Major Products Formed
The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, ethyl-substituted cyclopropanes, and various substituted cyclopropane derivatives .
Scientific Research Applications
1-(Difluoromethyl)-1-ethynylcyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. Additionally, the ethynyl group can participate in π-π interactions and covalent bonding with target proteins or enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Difluoromethyl)-1-ethynylcyclopropane include:
- 1-(Trifluoromethyl)-1-ethynylcyclopropane
- 1-(Difluoromethyl)-1-propynylcyclopropane
- 1-(Difluoromethyl)-1-ethynylcyclobutane
Uniqueness
This compound is unique due to the combination of the difluoromethyl and ethynyl groups attached to a cyclopropane ring. This unique structure imparts distinct chemical and physical properties, such as enhanced metabolic stability and the ability to form strong hydrogen bonds, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-(difluoromethyl)-1-ethynylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2/c1-2-6(3-4-6)5(7)8/h1,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXPQUYCCCWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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